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Amylin, rat

Cat. No.: B1578684
M. Wt: 3920.5
Attention: For research use only. Not for human or veterinary use.
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Description

Amylin, rat is a 37-amino acid peptide hormone (also known as Islet Amyloid Polypeptide, IAPP) that is co-secreted with insulin from pancreatic β-cells and plays a critical role in metabolic homeostasis . This rodent-specific peptide is a potent anorectic agent in rats, producing a dose-dependent inhibition of food intake . Its primary site of action is the area postrema in the brain, a circumventricular organ that contains a high density of high-affinity amylin binding sites . Research indicates that rat amylin is more effective than human amylin in inhibiting both basal and neuropeptide Y (NPY)-induced feeding in rats, which may be linked to a fundamental difference in the secondary structures of the two peptides . Structurally, rat amylin in a membrane-mimicking environment is characterized by a helical region spanning residues A5 to S23 and a disordered C-terminus, which may be related to its low amyloidogenicity compared to the human variant . The biological effects of rat amylin are mediated through amylin receptors, which are heterodimeric complexes of the Calcitonin Receptor (CTR) with Receptor Activity-Modifying Proteins (RAMPs) . Specifically, the co-expression of the rat calcitonin receptor with RAMP1 or RAMP3 creates functional AMY 1 (a) and AMY 3 (a) receptors, for which rat amylin is a high-affinity, potent agonist . Beyond its central role in satiation, amylin also acts as a partner to insulin in peripheral glucose regulation, helping to inhibit insulin-stimulated glycogen synthesis in skeletal muscle and modulate glucagon secretion . Therefore, this compound is an essential research tool for investigating the physiology of energy balance, the mechanisms of satiation, and the pathophysiology of diabetes and obesity in rodent models.

Properties

Molecular Formula

C167H272N52O53S2

Molecular Weight

3920.5

sequence

KCNTATCATQRLANFLVRSSNNLGPVLPPTNVGSNTY-NH2

Origin of Product

United States

Biosynthesis, Processing, and Secretion of Rat Amylin

Cellular Synthesis and Post-Translational Modifications in Rat Pancreatic β-Cells

The synthesis of rat amylin is a multi-step process that begins with the transcription and translation of the amylin gene within the pancreatic β-cells. The gene encodes a 0.9-kilobase mRNA that is translated into a 93-amino acid precursor protein known as pre-pro-amylin. pnas.org This initial precursor undergoes a series of critical post-translational modifications to become the mature, biologically active 37-amino acid hormone. pnas.orgwikidoc.orgwikipedia.org

The process unfolds as follows:

Initial Translation and Translocation: The 93-amino acid pre-pro-amylin is synthesized on ribosomes and directed into the endoplasmic reticulum, guided by a signal peptide at its N-terminus. wikidoc.orgwikipedia.org

Signal Peptide Cleavage: Inside the endoplasmic reticulum, the signal peptide is cleaved off, resulting in an 89-residue pro-amylin molecule (also called proIAPP). wikidoc.org

Proteolytic Processing: As the pro-amylin molecule transits through the Golgi apparatus and into immature secretory granules, it is processed by specific enzymes. frontiersin.org The 37-amino acid mature amylin peptide is flanked by dibasic amino acid residues, which serve as cleavage sites for prohormone convertases PC1/3 and PC2. pnas.orgwikipedia.org These enzymes excise the N-terminal and C-terminal propeptides. wikipedia.org

Disulfide Bond Formation: A crucial modification for the biological activity of amylin is the formation of a disulfide bond between the cysteine residues at positions 2 and 7 of the peptide chain. wikipedia.orgfrontiersin.org

C-terminal Amidation: The final step in maturation is the amidation of the C-terminus. This reaction is catalyzed by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM) and is essential for the peptide's full biological function. wikidoc.org

The fully processed, mature rat amylin is then stored alongside insulin (B600854) in the halo region of the β-cell's secretory granules, awaiting a signal for its release. frontiersin.org

Table 1: Key Molecules in the Rat Amylin Synthesis Pathway

Molecule Description Function
Amylin Gene (IAPP) The gene providing the blueprint for amylin. Encodes the mRNA for pre-pro-amylin synthesis.
Pre-pro-amylin The initial 93-amino acid translation product. pnas.org The primary precursor that enters the secretory pathway.
Pro-amylin (proIAPP) The precursor protein after signal peptide removal. wikidoc.org The substrate for proteolytic processing by convertases.
Prohormone Convertase 1/3 (PC1/3) An endoprotease in the secretory pathway. wikipedia.org Cleaves the C-terminal propeptide from pro-amylin. wikipedia.org
Prohormone Convertase 2 (PC2) An endoprotease in the secretory pathway. wikipedia.org Cleaves the N-terminal propeptide from pro-amylin. wikipedia.org
Peptidylglycine alpha-amidating monooxygenase (PAM) An enzyme that catalyzes C-terminal amidation. wikidoc.org Adds an amide group to the C-terminus, which is critical for biological activity. wikidoc.org

| Mature Rat Amylin | The final 37-amino acid, C-terminally amidated peptide with a disulfide bridge. | The biologically active hormone co-secreted with insulin. |

Co-secretion Dynamics of Rat Amylin and Insulin

Rat amylin and insulin are co-localized within the same secretory granules of pancreatic β-cells and are subsequently co-secreted in response to stimuli. nih.govnih.gov This ensures a coordinated hormonal response to nutrient intake. The secretion pattern of both peptides during stimulation by glucose or a combination of glucose and arginine is identical. nih.gov

However, the amount of amylin secreted is significantly lower than that of insulin. Most studies report the molar ratio of secreted amylin to insulin to be in the range of 0.5% to 3%. jpp.krakow.ploup.com One study utilizing an isolated perfused rat pancreas reported a higher molar ratio, with amylin amounts reaching 10% of insulin levels during stimulation. nih.gov This discrepancy may reflect different experimental conditions.

The lower secretion rate of amylin compared to insulin is believed to be due to differences at the translational level. While insulin mRNA is only about 10 times more abundant than amylin mRNA in the rat pancreas, biosynthetic experiments indicate that amylin synthesis occurs at a rate approximately 100-fold lower than insulin synthesis. jpp.krakow.ploup.com This suggests that amylin mRNA is translated less efficiently than insulin mRNA in rat islets. jpp.krakow.ploup.com

Table 2: Comparison of Rat Amylin and Insulin Secretion

Feature Rat Amylin Rat Insulin
Storage Site Co-localized in the same β-cell secretory granules. nih.gov Co-localized in the same β-cell secretory granules. nih.gov
Secretion Pattern Identical pulsatile release in response to stimuli. nih.gov Identical pulsatile release in response to stimuli. nih.gov
Molar Secretion Ratio (Amylin:Insulin) Approximately 1:100 (or 1%). jpp.krakow.plmdpi.com Ranges from 0.5% to 10% reported in various studies. nih.govjpp.krakow.pl Approximately 100:1 (or 100%). jpp.krakow.plmdpi.com
Relative Synthesis Rate ~100-fold lower than insulin. jpp.krakow.pl ~100-fold higher than amylin. jpp.krakow.pl

| Plasma Half-life | Approximately 13 minutes in rats. nih.govuzh.ch | Varies depending on physiological state. |

Regulatory Mechanisms Governing Rat Amylin Secretion from Islets

The secretion of amylin from rat pancreatic islets is tightly regulated and mirrors the regulation of insulin secretion. The process is primarily driven by nutrient-dependent stimuli and occurs through the regulated secretory pathway, which is dependent on calcium. mdpi.comoup.com

Key regulators of rat amylin secretion include:

Glucose: An increase in blood glucose concentration is a primary stimulus for the secretion of both amylin and insulin. nih.govmdpi.com

Arginine: The amino acid arginine is also a potent secretagogue, triggering the release of amylin and insulin from β-cells. nih.govmdpi.com

Fatty Acids: Elevated levels of fatty acids can also stimulate the secretion of amylin. mdpi.com

Secretion from the regulated pathway is an active process. In the absence of extracellular calcium or in the presence of agents like diazoxide (B193173) (which opens ATP-dependent potassium channels and prevents β-cell depolarization), the regulated secretion of mature amylin is blocked. oup.com This confirms that, like insulin, amylin release is dependent on calcium influx following membrane depolarization.

Furthermore, some evidence suggests that amylin may participate in a negative feedback loop within the islet. Studies on isolated rat islets have shown that amylin can inhibit glucose-stimulated insulin secretion, indicating a potential paracrine or autocrine role in modulating β-cell function. researchgate.netmdpi.com

Table 3: Regulators of Rat Amylin Secretion

Factor Effect on Secretion Mechanism of Action
Glucose Stimulates Primary nutrient secretagogue; triggers β-cell depolarization and exocytosis. nih.govmdpi.com
Arginine Stimulates Amino acid secretagogue; promotes β-cell depolarization. nih.govmdpi.com
Fatty Acids Stimulates Nutrient secretagogue. mdpi.com
Diazoxide Inhibits Prevents β-cell depolarization by opening KATP channels, thus blocking regulated secretion. oup.com
Absence of Extracellular Calcium Inhibits Blocks the calcium influx required for secretory granule exocytosis. oup.com

| Amylin (self-regulation) | Inhibits | May act as a negative feedback signal on β-cells to restrain insulin secretion. researchgate.netmdpi.com |

Molecular and Cellular Mechanisms of Rat Amylin Action

Amylin Receptor Complex Pharmacology in Rodent Systems

Characterization of Amylin Receptor Subtypes in Rat Tissues

Amylin, a 37-amino acid peptide hormone, exerts its effects by binding to a family of G protein-coupled receptors (GPCRs). These receptors are unique in that they are heterodimeric complexes, requiring both a calcitonin receptor (CTR) and a receptor activity-modifying protein (RAMP) to function as a high-affinity amylin receptor. nih.govresearchgate.net In rats, as in humans, there are three primary amylin receptor subtypes, designated AMY1, AMY2, and AMY3, formed by the association of the CTR with RAMP1, RAMP2, and RAMP3, respectively. researchgate.netbiorxiv.org

The characterization of these receptor subtypes in rat tissues has revealed a distinct distribution pattern that underlies the tissue-specific actions of amylin. The rat calcitonin receptor exists in two splice variants, CTRa and C1b. nih.gov The combination of these CTR isoforms with the three RAMPs provides the potential for at least six different amylin receptor subtypes, adding to the complexity of amylin pharmacology. nih.gov

Pharmacological studies have demonstrated that rat amylin and rat α-calcitonin gene-related peptide (αCGRP) are potent agonists at both rAMY1(a) and rAMY3(a) receptors. nih.govnih.gov In contrast, rat calcitonin is a much weaker agonist at these amylin receptor subtypes. mdpi.com The affinity of rat amylin for the CTR alone is significantly lower than for the CTR/RAMP complexes, highlighting the critical role of RAMPs in conferring the amylin receptor phenotype. nih.govoup.com

High-affinity binding sites for amylin have been identified in various rat tissues, most notably in specific regions of the brain and in the kidney. researchgate.net The area postrema, a circumventricular organ in the brainstem, is a key site for amylin's effects on satiety and has been shown to express the necessary components for functional amylin receptors. sci-hub.seuzh.ch Studies have confirmed the co-expression of CTR and RAMPs in single neurons of the rat area postrema. uzh.ch Amylin protein has also been identified in several other regions of the rat brain, including the olfactory bulb, cerebral cortex, dentate gyrus, thalamus, hypothalamus, and cerebellum. mdpi.com

Role of Receptor Activity-Modifying Proteins (RAMPs) in Rat Amylin Receptor Function

Receptor activity-modifying proteins (RAMPs) are single-pass transmembrane proteins that are indispensable for the formation and function of amylin receptors in rats. researchgate.netnih.gov There are three distinct RAMPs—RAMP1, RAMP2, and RAMP3—which share a relatively low amino acid sequence identity of about 30%. oup.com Their primary role in amylin receptor function is to interact with the calcitonin receptor (CTR), thereby creating a high-affinity binding site for amylin. nih.govoup.com This interaction is also crucial for the trafficking of the CTR to the cell surface. nih.gov

The specific RAMP isoform that complexes with the CTR dictates the pharmacological properties of the resulting amylin receptor subtype. nih.govresearchgate.net For instance, the co-expression of the rat CTR with RAMP1 forms the AMY1 receptor, while its association with RAMP3 creates the AMY3 receptor. nih.gov Although both subtypes bind rat amylin with high affinity, they can exhibit different affinities for other related peptides like CGRP. nih.gov RAMP2 has been shown to be less effective in inducing a high-affinity amylin receptor phenotype in some cellular systems. researchgate.net

The interaction between RAMPs and the CTR is dynamic. Agonist binding can modulate the association and dissociation of the receptor subunits, which in turn influences signaling outcomes. biorxiv.org For example, rat amylin has been shown to promote the association of the subunits of the AMY1 and AMY2 receptors. biorxiv.org The N-terminal domain of RAMPs is primarily responsible for altering ligand-binding specificity, while the C-terminal domain plays a role in the signaling profile of the receptor complex. researchgate.net The differential expression of RAMPs across various rat tissues is a key determinant of the tissue-specific physiological responses to amylin.

Intracellular Signal Transduction Pathways Activated by Rat Amylin

Upon binding of rat amylin to its cognate receptor complex, a cascade of intracellular signaling events is initiated. As amylin receptors are G protein-coupled receptors, their activation leads to the engagement of heterotrimeric G proteins and the subsequent production of second messengers. nih.gov

The most well-established signaling pathway activated by rat amylin is the adenylyl cyclase-cyclic adenosine (B11128) monophosphate (cAMP) pathway. nih.govoup.com The binding of amylin to its receptor, which is coupled to the Gs alpha subunit, stimulates adenylyl cyclase to convert ATP into cAMP. nih.gov This increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which then phosphorylates downstream target proteins to elicit a cellular response. nih.govmdpi.com A significant induction of cAMP signaling, ranging from a 20- to 40-fold increase, has been observed in cells expressing rat amylin receptors. nih.gov

In addition to the cAMP pathway, rat amylin can also activate other signaling cascades. Evidence suggests the involvement of pathways leading to the mobilization of intracellular calcium. nih.govmdpi.com This can occur through the activation of phospholipase C, which generates inositol (B14025) trisphosphate and diacylglycerol, leading to calcium release from intracellular stores and activation of protein kinase C. Furthermore, the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway, has also been reported. nih.gov The specific signaling pathway that is activated can be dependent on the RAMP isoform present in the receptor complex and the cellular context. oup.com

Tissue-Specific Receptor Expression and Downstream Signaling in Rats

The expression of amylin receptors and the downstream signaling pathways they activate are highly tissue-specific in rats, which accounts for the diverse physiological roles of amylin. nih.govpnas.org

In the rat brain , amylin receptor components are prominently expressed in regions critical for the control of energy balance, such as the area postrema (AP). sci-hub.seuzh.ch The AP is a primary site for the satiety-inducing effects of circulating amylin. sci-hub.se Within the AP, single neurons co-express the calcitonin receptor (CTR) and RAMPs, forming functional amylin receptors. uzh.ch Activation of these receptors by amylin leads to the stimulation of intracellular signaling pathways that modulate neuronal activity and ultimately suppress food intake. sci-hub.se Amylin protein has also been detected in various other brain regions, including the cerebral cortex and the ventral tegmental area (VTA), where its expression can be influenced by steroid hormones. mdpi.com

In the pancreatic islets of Langerhans , which are the primary site of amylin synthesis and secretion, amylin mRNA is abundantly expressed. nih.govpnas.org This localized expression suggests a role for amylin in islet function, potentially through autocrine or paracrine signaling pathways. pnas.org

The following interactive table summarizes the key aspects of rat amylin receptor pharmacology and signaling:


Physiological Roles of Rat Amylin in Metabolic and Systemic Homeostasis

Contribution to Glucose Homeostasis in Rodent Physiology

Rat amylin is a key regulator of postprandial glucose levels, acting through several mechanisms that collectively manage the influx of glucose into the bloodstream. mdpi.comdiabetesjournals.orgphysiology.org Its primary roles in glucose homeostasis include slowing gastric emptying, suppressing glucagon (B607659) secretion, and modulating hepatic glucose production. mdpi.comdiabetesjournals.orguzh.ch

Amylin potently slows the rate of gastric emptying, which in turn moderates the rate at which nutrients, particularly carbohydrates, are delivered to the small intestine for absorption. diabetesjournals.orgpsu.edu This action is crucial for preventing rapid post-meal spikes in blood glucose. researchgate.net Studies in rats have shown that amylin administration significantly inhibits gastric emptying. psu.edunih.gov For instance, tracking the appearance of labeled glucose in plasma after gavage demonstrated a marked delay in gastric emptying in rats treated with amylin. mdpi.comnih.govnih.gov The potency of rat amylin in this regard is notable, with an estimated ED50 of 0.42 nmol/kg. uzh.ch

The regulation of gastric emptying by amylin is mediated through the central nervous system, specifically involving an intact vagus nerve and direct action on the area postrema (AP), a region in the hindbrain. psu.edunih.gov Interestingly, this physiological effect is overridden by hypoglycemia, suggesting a "fail-safe" mechanism that ensures nutrient absorption can be accelerated when blood glucose levels are dangerously low. nih.gov Blockade of amylin receptors with an antagonist, AC187, has been shown to accelerate gastric emptying in rats, further confirming the physiological role of endogenous amylin in this process. uzh.ch

Table 1: Effects of Rat Amylin on Gastric Emptying

Experimental ConditionKey FindingCitation
Continuous amylin infusion in conscious ratsMarkedly inhibited the appearance of gavaged label in plasma, indicating slowed gastric emptying. nih.gov
Amylin infusion followed by insulin-induced hypoglycemiaThe inhibitory effect of amylin on gastric emptying was reversed when plasma glucose dropped to approximately 2.1 mmol/l. nih.gov
Administration of amylin receptor antagonist (AC187)Accelerated gastric emptying, demonstrating the tonic inhibitory role of endogenous amylin. uzh.ch

Amylin plays a significant role in regulating glucagon, a hormone released from pancreatic alpha-cells that stimulates the liver to produce glucose. mdpi.com Specifically, amylin suppresses the postprandial secretion of glucagon, which helps to limit endogenous glucose production after a meal. mdpi.comdiabetesjournals.org This action complements that of insulin (B600854). mdpi.com

Research in anesthetized rats has demonstrated that rat amylin dose-dependently suppresses the glucagon response to stimuli like arginine. nih.gov This glucagonostatic effect is highly potent, with a plasma EC50 of 18 pmol/L. nih.govnih.gov It is important to note that this inhibitory effect is selective; amylin inhibits nutrient-stimulated glucagon secretion but does not affect the glucagon response to hypoglycemia. mdpi.comnih.govresearchgate.net This selectivity is a critical safety feature, preserving the body's primary defense against low blood sugar. mdpi.com

The mechanism for this suppression appears to be extrinsic to the pancreas. Studies using isolated perfused rat pancreas or isolated islets have shown that amylin has no direct effect on glucagon secretion in these preparations. mdpi.comresearchgate.net This suggests that amylin's glucagonostatic action is mediated indirectly, likely through the central nervous system. nih.govresearchgate.net

Table 2: Research Findings on Rat Amylin's Glucagonostatic Effect

Study ModelStimulusEffect of Rat AmylinCitation
Anesthetized ratsArginine infusionDose-dependently suppressed the glucagon response by a maximum of 62%. nih.gov
Anesthetized ratsInsulin-induced hypoglycemiaNo effect on glucagon secretion. researchgate.net
Isolated perfused rat pancreasArginine, Carbachol, VIPNo effect on stimulated glucagon secretion. researchgate.net
Isolated rat isletsArginineNo effect on stimulated glucagon secretion. researchgate.net

By suppressing post-meal glucagon secretion, rat amylin indirectly modulates hepatic glucose production. mdpi.comdiabetesjournals.org Glucagon is the primary signal for the liver to initiate glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of new glucose). mdpi.comnih.gov By inhibiting the release of glucagon after a meal, amylin helps to reduce the liver's output of glucose, thereby contributing to lower postprandial blood glucose levels. mdpi.comdiabetesjournals.org

While direct effects on the liver are less established, some early research suggested that amylin could attenuate the inhibition of hepatic glucose output by insulin. nih.gov However, the more prominent and physiologically accepted mechanism is the indirect modulation via glucagon suppression. mdpi.com This action is a key part of amylin's integrated role in matching glucose appearance in the circulation with its disposal. diabetesjournals.org

Central Nervous System Actions and Regulation of Energy Balance in Rats

Amylin acts within the central nervous system (CNS) to regulate energy homeostasis, primarily by influencing food intake and body weight. nih.govnih.govoup.com The effects of amylin on energy balance are centrally mediated, with evidence showing that circulating amylin can cross the blood-brain barrier. oup.com

The primary site of action for amylin in the brain is the area postrema (AP), a sensory circumventricular organ located in the hindbrain that lacks a tight blood-brain barrier. nih.govnih.govoup.com The AP contains a high density of amylin binding sites. oup.com Activation of neurons in the AP by amylin has been demonstrated by the expression of c-Fos, a marker of neuronal activity. nih.gov Direct injection of amylin into the AP of rats reduces food intake, while blocking amylin receptors in this area increases feeding. nih.govoup.com

The signal from the activated AP is then transmitted synaptically to a network of other brain regions involved in energy balance. nih.govfrontiersin.org Key neuronal pathways include projections from the AP to the nucleus of the solitary tract (NTS). nih.govfrontiersin.org From the AP/NTS region, the signal is relayed to the lateral parabrachial nucleus (LPB), which in turn sends dense projections to various hypothalamic nuclei, including the lateral hypothalamic area (LHA), ventromedial nucleus (VMN), dorsomedial nucleus (DMN), paraventricular nucleus (PVN), and arcuate nucleus (ARC). nih.govuzh.ch Studies have shown that the LPB provides the strongest input to the LHA, potentially mediating the amylin-induced inhibition of fasting-activated neurons in this area. nih.gov

Research indicates that most amylin-activated neurons in the AP are noradrenergic, expressing dopamine-beta-hydroxylase (DBH). frontiersin.org Targeted lesioning of these specific neurons in rats abolishes the food intake-suppressive effect of amylin, highlighting their critical role in mediating its anorectic action. frontiersin.org

Table 3: Key Brain Regions and Pathways in Rat Amylin Signaling

Brain RegionRole in Amylin PathwaySupporting EvidenceCitation
Area Postrema (AP)Primary site of action; detects circulating amylin.High density of amylin receptors; c-Fos expression upon amylin administration; direct injection reduces food intake. nih.govoup.com
Nucleus of the Solitary Tract (NTS)Receives synaptic input from the AP.Synaptic transmission from AP; projects to the LHA. nih.govfrontiersin.org
Lateral Parabrachial Nucleus (LPB)Major relay station from the hindbrain to the forebrain.Receives input from AP/NTS; sends dense projections to hypothalamic nuclei. nih.govfrontiersin.org
Hypothalamic Nuclei (LHA, VMN, ARC, etc.)Integrate signals to control food intake and energy balance.Receives projections from the LPB; amylin infusion here reduces meal size. nih.govuzh.ch

Amylin is recognized as a physiological signal of satiation, contributing to the termination of a meal. uzh.chuzh.ch In rats, peripheral administration of amylin dose-dependently inhibits food intake, primarily by reducing meal size without affecting the subsequent time between meals. uzh.chuzh.ch This effect is rapid, suggesting a role in short-term satiety. uzh.ch The physiological relevance of this is supported by findings that administration of the amylin receptor antagonist, AC187, increases food intake in rats, particularly by increasing meal size. researchgate.netnih.gov

Chronic administration of amylin, either peripherally or centrally, leads to a sustained reduction in food intake and body weight, specifically by decreasing body fat mass. uzh.choup.comkarger.com Conversely, long-term blockade of central amylin receptors in rats results in increased food intake and body adiposity. oup.comresearchgate.net These findings suggest that endogenous amylin in the CNS contributes to the long-term regulation of energy balance. researchgate.net

Amylin also interacts with other key metabolic hormones, such as leptin. uzh.ch In obese rats that are resistant to the weight-reducing effects of leptin, co-administration of amylin can restore leptin sensitivity, leading to greater weight loss than either hormone alone. uzh.chkarger.com This synergistic effect is thought to occur in the hypothalamus, where amylin enhances leptin-induced signaling in nuclei like the VMN. uzh.chuzh.ch

Impact on Energy Expenditure and Thermogenesis in Rat Models

Rat amylin has been shown to influence energy expenditure (EE), a critical component of metabolic regulation. Studies in diet-induced obese rats demonstrate that peripheral administration of rat amylin can lead to an increase in EE. oup.comnih.gov In one study, by the third week of treatment, amylin-treated rats showed a significantly higher EE compared to both vehicle-treated and pair-fed (PF) control groups. oup.comnih.gov However, the direct thermogenic effect of amylin is debated, with some research suggesting that the observed increase in EE is primarily attributable to the preservation of lean body mass rather than a specific induction of thermogenesis. oup.comnih.gov

Chronic peripheral administration of amylin has been found to prevent the expected decrease in energy expenditure that typically accompanies reduced food intake. physiology.org For instance, while pair-fed rats exhibited a significant drop in energy expenditure, amylin-treated rats maintained an EE comparable to control animals despite consuming less food. physiology.org

Both central and peripheral administration of amylin can induce thermogenic, tachycardic, and hyperthermic responses in anesthetized rats. nih.gov Intracerebroventricular injections of amylin elicited these responses at lower doses compared to intravenous administration, suggesting a primary site of action in the brain. nih.gov Interestingly, intravenous administration produced a more rapid response, indicating that peripheral targets may also be involved. nih.gov The thermogenic effects, whether centrally or peripherally mediated, appear to be dependent on the β-adrenergic system, as they are blocked by the β-adrenergic blocker propranolol. nih.gov

Table 1: Effects of Rat Amylin on Energy Expenditure in Diet-Induced Obese Rats
Treatment GroupEnergy Expenditure (kcal/h·kg) at Week 3 (Mean ± SE)Key Finding
Amylin5.74 ± 0.09Significantly increased energy expenditure compared to Vehicle and Pair-Fed groups. oup.comnih.gov
Vehicle (VEH)5.49 ± 0.06Lower energy expenditure compared to the Amylin group. oup.comnih.gov
Pair-Fed (PF)5.38 ± 0.07Showed a tendency for reduced energy expenditure. oup.comnih.gov

Neuroendocrine Interactions of Rat Amylin with Metabolic Hormones (e.g., leptin, glucocorticoids)

The physiological effects of rat amylin are intricately linked with other hormonal systems, most notably with the adipocyte-derived hormone leptin and with glucocorticoids.

Leptin: A substantial body of evidence points to a synergistic relationship between amylin and leptin in the regulation of energy balance. researchgate.netoup.compnas.org Co-administration of amylin and leptin in diet-induced obese rats results in a greater reduction in body weight and adiposity than either hormone alone. oup.compnas.org This synergy is not merely an additive effect on food intake. pnas.org Mechanistically, amylin has been shown to enhance leptin sensitivity. pnas.orgnih.gov In lean rats, amylin amplifies leptin-stimulated signaling, specifically the phosphorylation of STAT3 (pSTAT3), in the arcuate nucleus (ARC) of the hypothalamus. researchgate.netoup.com Furthermore, sustained amylin treatment can increase leptin binding in the ventromedial hypothalamus (VMN). oup.com This enhanced central nervous system response to leptin is a key factor in the cooperative effects of these two hormones on body weight regulation. nih.gov The interaction is also evident in the ventral tegmental area (VTA), a brain region involved in reward and motivation, where co-administration of amylin and leptin produces a greater suppression of food intake and body weight than either peptide alone. nih.gov

Glucocorticoids: Interactions between amylin and glucocorticoids have also been reported. Glucocorticoids are known to regulate glucose metabolism, and studies have shown that treatment with the synthetic glucocorticoid dexamethasone (B1670325) can increase amylin protein expression in immature rat brains. mdpi.com Conversely, the administration of a glucocorticoid receptor antagonist can reverse this effect. mdpi.com This suggests that glucocorticoids may modulate the expression and potentially the function of amylin within the central nervous system. mdpi.com Furthermore, in rat models where insulin resistance is induced by human growth hormone, a state of hyperamylinemia is observed, indicating a link between factors causing insulin resistance and amylin levels. physiology.org

Table 2: Summary of Rat Amylin's Neuroendocrine Interactions
Interacting HormoneObserved Effect in Rat ModelsMechanism/Site of ActionReference
LeptinSynergistic reduction in body weight and adiposity.Enhances leptin signaling (pSTAT3) in the arcuate nucleus and ventromedial hypothalamus. researchgate.netoup.compnas.org
Glucocorticoids (Dexamethasone)Increased amylin protein expression in the brain.Acts via glucocorticoid receptors. mdpi.com

Role of Rat Amylin in Bone Metabolism and Skeletal Remodeling

Rat amylin exerts dual effects on bone, influencing both bone formation and resorption, positioning it as a potential local regulator of skeletal remodeling. mdpi.compsu.edu In vitro studies have demonstrated that amylin stimulates the proliferation of osteoblasts, the cells responsible for bone formation. psu.eduphysiology.orgwjgnet.com This proliferative effect is potent, observed at concentrations as low as 10⁻¹¹ M. physiology.org The intact N-terminal fragment of amylin, amylin-(1-8), also stimulates osteoblast proliferation, although it is less potent than the full molecule. physiology.org

Concurrently, amylin inhibits bone resorption. psu.eduphysiology.org It has been shown to reduce both basal and parathyroid hormone-stimulated bone resorption in neonatal mouse calvariae. psu.edu This inhibitory action is also seen in fetal rat long bones. psu.edu Amylin can inhibit the formation of osteoclast-like cells and their fusion into multinucleated cells, which are the primary mediators of bone resorption. psu.edu Interestingly, the structural requirements for amylin's effects on osteoblasts and osteoclasts appear to differ, suggesting the involvement of distinct receptor pathways. physiology.org For instance, the C-terminal fragment amylin-(8-37) acts as an antagonist to the proliferative effects of amylin on osteoblasts but does not block its anti-resorptive actions. physiology.org Inactivation of the amylin gene in mice leads to low bone mass due to increased bone resorption, highlighting its physiological importance in regulating bone turnover. capes.gov.brresearchgate.netnih.gov

Table 3: Effects of Rat Amylin on Bone Cells
Cell TypeEffect of Rat AmylinKey Findings
OsteoblastsStimulates proliferationIntact amylin and amylin-(1-8) are agonists; amylin-(8-37) is an antagonist. physiology.org
OsteoclastsInhibits formation and activityReduces bone resorption; this effect is not antagonized by amylin-(8-37). psu.eduphysiology.org

Cardiovascular System Involvement of Amylin in Rats

Amylin is also implicated in the functioning of the cardiovascular system. mdpi.com However, it is crucial to distinguish between the effects of rat amylin and human amylin, as the latter has a propensity to form amyloid aggregates, which is not a characteristic of the rodent variant. ahajournals.orgresearchgate.net In rat models that overexpress the amyloidogenic human amylin (HIP rats), the accumulation of amylin oligomers in the heart is associated with significant cardiac pathology, including diastolic dysfunction, cardiac hypertrophy, and left-ventricular dilation. ahajournals.orgahajournals.orgnih.gov These effects are linked to amylin-induced oxidative stress and dysregulation of calcium handling in cardiac myocytes. ahajournals.orgnih.gov

Studies focusing on the direct vascular effects of rat amylin have shown that at concentrations found in insulin-resistant states, amylin can impair endothelium-dependent vasodilation in mesenteric arteries of rats with normal vascular function. plos.org This impairment is linked to an increase in superoxide (B77818) generation through NADPH oxidase activity. plos.org In rats that are already insulin-resistant and have elevated endogenous amylin levels and established endothelial dysfunction, additional exogenous amylin does not appear to worsen the condition. plos.org This suggests that elevated amylin levels could be a contributing factor to the vascular complications associated with insulin resistance. plos.org

Pathophysiological Implications of Rat Amylin in Disease Models

Role in Models of Metabolic Dysregulation

Contribution to Pancreatic Islet Amyloid Formation in Transgenic Rat Models of Type 2 Diabetes

Transgenic rat models that express human IAPP (hIAPP) in their pancreatic β-cells, often referred to as HIP rats, have been instrumental in demonstrating the direct role of amylin aggregation in the pathogenesis of T2DM. diabetesjournals.org These rats develop islet amyloid deposits similar to those seen in humans with T2DM. diabetesjournals.org The formation of these amyloid plaques is a hallmark of the disease and is associated with progressive β-cell dysfunction and loss. frontiersin.orgmdpi.com Studies using these models have shown that the overexpression of hIAPP leads to the formation of toxic oligomers and amyloid fibrils within the pancreatic islets. frontiersin.orgahajournals.orgnih.gov

Interestingly, while rodent amylin itself does not form these aggregates, it can interact with human amylin in transgenic models, potentially forming mixed oligomers with different structural properties. ahajournals.org The development of diabetes in HIP rats, typically between 5 and 10 months of age, is characterized by a significant deficit in β-cell mass, which is attributed to an increased rate of β-cell apoptosis. diabetesjournals.org This provides strong evidence that the formation of islet amyloid, driven by the amyloidogenic properties of human amylin, is a key contributor to the pancreatic pathology observed in T2DM. diabetesjournals.org

Mechanisms of Rat Amylin-Associated β-Cell Dysfunction in Disease Progression

The mechanisms by which amylin aggregates contribute to β-cell dysfunction are multifaceted. The accumulation of toxic amylin oligomers within and around β-cells is a primary driver of cellular stress and apoptosis. diabetesjournals.orgahajournals.org These oligomers can disrupt cellular membranes, leading to increased membrane permeability and ion dysregulation. ahajournals.org Furthermore, amylin aggregation is linked to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). mdpi.commdpi.com The accumulation of misfolded amylin in the ER triggers a cascade of events that, when prolonged, can lead to programmed cell death. mdpi.com

Involvement in Obesity-Related Metabolic Disorders in Rodent Models

Amylin plays a physiological role in regulating energy balance and has been investigated in the context of obesity. plos.org In rodent models of diet-induced obesity (DIO), peripheral administration of amylin has been shown to decrease food intake and body weight. oup.comuzh.ch This effect is primarily due to a reduction in fat mass, with a relative preservation of lean body mass. oup.com

Combination therapies involving amylin and other metabolic hormones, such as leptin and peptide YY[3-36], have shown synergistic effects in reducing food intake and body weight in obese rodent models. oup.comoup.com For instance, the co-administration of amylin and leptin in lean rats enhanced leptin signaling in the arcuate nucleus of the hypothalamus. oup.com In DIO rats, this combination led to a greater reduction in body weight and adiposity than either hormone alone. oup.com These findings highlight the involvement of amylin in the complex neurohormonal regulation of energy homeostasis and its potential as a therapeutic target in obesity-related metabolic disorders.

Emerging Neurodegenerative Aspects in Rodent Research

Link to Diabetic Encephalopathy and Cognitive Impairment in Rat Models

The pathological implications of amylin extend beyond the pancreas, with growing evidence linking it to neurodegenerative processes, particularly in the context of diabetes. In transgenic rat models expressing human amylin (HIP rats), the development of diabetes is associated with neurological deficits, including impaired recognition memory and reduced exploratory drive. researchgate.net These behavioral changes are linked to the accumulation of oligomerized amylin in the brain. researchgate.net

The brains of diabetic HIP rats exhibit pathological changes such as vascular endothelial dysfunction, axonal demyelination, and white matter rarefaction. e-dmj.orgsochob.cl These alterations contribute to brain atrophy and are correlated with amylin deposition within the walls of cerebral blood vessels and in the brain parenchyma. sochob.cl Furthermore, diabetic HIP rats show significant reductions in brain levels of neurotransmitter precursors like phenylalanine and tyrosine, suggesting impairments in brain protein synthesis. e-dmj.orgub.edu These findings from rat models provide a direct molecular link between pancreatic amylin pathology in diabetes and the development of diabetic encephalopathy and cognitive impairment. e-dmj.org

Interaction of Amylin Aggregates with Amyloid-β Pathology in Rat Brain

A compelling area of research is the interaction between amylin and amyloid-β (Aβ), the primary component of amyloid plaques in Alzheimer's disease (AD). Evidence suggests that amylin can cross-seed with Aβ, promoting its aggregation and contributing to the formation of mixed amylin-Aβ plaques in the brain. frontiersin.orgresearchgate.net In transgenic rat models that express both human amylin and develop AD-like pathology (APP/PS1/HIP rats), there is evidence of co-deposition of amylin and Aβ in brain plaques. researchgate.net

Studies have shown that human amylin can promote the oligomerization of Aβ, leading to the formation of heterocomplexes that exhibit enhanced toxicity in neuronal cells compared to aggregates of either peptide alone. nih.gov Conversely, the non-amyloidogenic rat amylin has been shown to reduce Aβ-induced neuronal cell death. nih.gov This highlights the critical role of the amyloidogenic nature of human amylin in this detrimental interaction. The co-aggregation of amylin and Aβ in the brains of these rat models provides a potential mechanistic link for the increased risk of dementia observed in individuals with T2DM. sochob.cl

Regulation of Rat Amylin Expression and Activity

Hormonal and Nutritional Modulators of Rat Amylin Gene Expression

The gene expression of amylin in rats is highly responsive to both systemic hormonal changes and the availability of dietary nutrients. These modulators can either enhance or suppress amylin synthesis, often in coordination with insulin (B600854).

Chronic treatment with dexamethasone (B1670325) , a synthetic glucocorticoid, has been shown to cause a significant 16-fold increase in islet amyloid polypeptide (IAPP) mRNA in adult rats, a much larger increase than the concurrent four-fold rise in insulin mRNA. nih.gov Steroid hormones also modulate amylin expression in the brain. In immature rats, progesterone (P4) and dexamethasone were found to decrease amylin protein levels in the cerebral cortex and ventral tegmental area, whereas 17β-estradiol (E2) increased its expression in the cerebral cortex. mdpi.com

The incretin (B1656795) hormone glucagon-like peptide-1 (GLP-1) also plays a stimulatory role. Treatment with recombined human GLP-1 (rhGLP-1 (7-36)) augmented both the expression and secretion of amylin in the pancreas of Goto-Kakizaki rats, a model for type 2 diabetes. nih.govresearcher.life Furthermore, physiological states can dramatically alter amylin expression; lactating mother rats exhibit a significant, 24-fold increase in amylin mRNA in the medial preoptic area of the hypothalamus, suggesting a role for amylin in maternal adaptation. mdpi.comnih.gov

Nutritional components are potent regulators of amylin gene expression. Studies in Zucker rats have demonstrated that weaning onto high-carbohydrate diets leads to enhanced expression of both amylin and insulin mRNA when compared to high-fat diets. diabetesjournals.orgnih.gov This suggests a coordinate regulation of these two co-secreted pancreatic hormones in response to dietary macronutrients. diabetesjournals.orgnih.gov The secretion of amylin is directly stimulated by nutrients such as glucose and the amino acid arginine. nih.gov Conversely, some research indicates that diet-derived proteins may attenuate certain actions of amylin, pointing to a complex modulatory role of different macronutrients. researchgate.netuzh.ch

ModulatorTypeEffect on Rat Amylin ExpressionTissue/ModelReference
DexamethasoneHormonal (Glucocorticoid)▲ 16-fold increase in mRNAPancreas nih.gov
Progesterone (P4)Hormonal (Steroid)▼ Decrease in protein levelsCerebral Cortex & VTA (immature rats) mdpi.com
17β-estradiol (E2)Hormonal (Steroid)▲ Increase in protein levelsCerebral Cortex (immature rats) mdpi.com
Glucagon-Like Peptide-1 (GLP-1)Hormonal (Incretin)▲ Increased expression and secretionPancreas (Goto-Kakizaki rats) nih.govresearcher.life
Lactation-associated hormonesHormonal (Physiological State)▲ 24-fold increase in mRNAHypothalamus (Medial Preoptic Area) mdpi.comnih.gov
High-Carbohydrate DietNutritional▲ Enhanced mRNA expressionPancreas (Lean Zucker rats) diabetesjournals.orgnih.gov
High-Fat DietNutritional▼ Decreased mRNA expression (relative to carbohydrate)Pancreas (Lean Zucker rats) diabetesjournals.orgnih.gov
ProteinNutritionalAttenuates amylin-induced c-Fos expressionArea Postrema researchgate.netuzh.ch
Glucose & ArginineNutritional▲ Stimulates secretionPancreatic β-cells nih.gov

Genetic and Epigenetic Regulatory Mechanisms Influencing Rat Amylin Production

The production of rat amylin is fundamentally controlled at the genetic level through the interaction of transcription factors with specific elements in the amylin gene promoter. The amylin (IAPP) and insulin genes are co-expressed in pancreatic β-cells and share related promoter elements, which allows for their coordinate regulation. diabetesjournals.orgnih.gov

Several key transcription factors have been identified as crucial regulators. The LIM domain homeobox protein isl-1 has been shown to activate the rat amylin promoter. nih.gov This activation is dependent on the presence of specific TAAT motifs within the promoter region, as mutations in these sites lead to a marked reduction in transcriptional activity. nih.gov Additionally, the cAMP/PKA signaling pathway positively regulates amylin gene expression through the transcription factors Hepatocyte Nuclear Factor-1 (HNF-1) and Nuclear Factor Y (NFY) . nih.gov These factors bind to the FLAT and CAAT elements of the amylin promoter, respectively, to drive transcription. nih.gov

Regulatory FactorTypeBinding Site/ElementFunctionReference
isl-1Transcription FactorTAAT motifsActivates rat amylin promoter nih.gov
HNF-1Transcription FactorFLAT elementMediates positive regulation by cAMP/PKA nih.gov
NFYTranscription FactorCAAT elementMediates positive regulation by cAMP/PKA nih.gov

Epigenetic modifications, such as DNA methylation and histone modifications, are known to play a significant role in gene regulation in response to environmental cues like diet. nih.gov For instance, studies in rats have shown that a high-carbohydrate diet can induce epigenetic changes, including altered histone acetylation, in hypothalamic genes that regulate appetite, such as Neuropeptide Y (Npy) and Pro-opiomelanocortin (Pomc). nih.gov While these mechanisms are critical for gene regulation, direct research detailing specific epigenetic modifications on the rat amylin (Iapp) gene itself is limited. However, given the sensitivity of amylin expression to nutritional and hormonal signals, it is plausible that epigenetic mechanisms are involved in its long-term regulation, representing an important area for future investigation.

Advanced Research Methodologies and Animal Models for Rat Amylin Studies

In Vivo Rodent Models for Investigating Amylin Physiology and Pathology

In vivo rodent models are indispensable for understanding the complex physiological and pathological roles of rat amylin. These models allow for the study of amylin's effects within a whole, living system, providing insights that cannot be replicated in vitro.

Development and Application of Transgenic and Knockout Rat Models of Amylin

To dissect the specific functions of amylin, researchers have developed and utilized various transgenic and knockout rat models. These genetically engineered models have been instrumental in elucidating the consequences of amylin deficiency or the effects of expressing human amylin in a rodent system.

One key model is the amylin knockout (AmyKO) rat . These rats are generated by replacing the amylin coding sequence in the genome, often with a neomycin resistance cassette. researchgate.netoup.com Studies using AmyKO mice (which share key physiological similarities with rats in this context) have revealed several phenotypes. For instance, amylin-deficient mice exhibit lower bone mass due to an increased number of osteoclasts. researchgate.net They also show increased insulin (B600854) secretion and more rapid glucose clearance. researchgate.net Furthermore, these models have been crucial in demonstrating the interplay between amylin and other hormones, such as leptin. Amylin knockout mice have shown diminished hypothalamic leptin-stimulated pSTAT3, which is associated with decreased hypothalamic leptin receptor mRNA and reduced sensitivity to the weight-reducing effects of leptin. oup.com

Conversely, transgenic rats expressing human amylin (hIAPP) , such as the HIP rat, have been developed to study the amyloidogenic properties of human amylin, which are absent in the non-amyloidogenic rat amylin. nih.govresearchgate.netnih.govacs.org Rodent amylin does not form the amyloid deposits characteristic of human type 2 diabetes due to the presence of proline residues in its sequence. researchgate.netmdpi.com The HIP rat model, which overexpresses human amylin in pancreatic islets, develops brain amylin pathology and has been used to investigate the links between type 2 diabetes and neurodegenerative diseases like Alzheimer's. nih.govnih.gov For example, crossing HIP rats with a rat model of Alzheimer's disease (APP/PS1 rats) has created a model to study the cross-seeding and interaction between amylin and amyloid-β. nih.gov These transgenic models have highlighted how factors like a high-fat diet can promote the formation of toxic human amylin oligomers and islet amyloid deposition. researchgate.netacs.org

Table 1: Key Findings from Amylin-Related Transgenic and Knockout Rodent Models
ModelGenetic ModificationKey FindingsReferences
Amylin Knockout (AmyKO)Deletion of the amylin geneLower bone mass, increased insulin secretion, rapid glucose clearance, reduced sensitivity to leptin's effects. researchgate.netoup.com
Human Amylin Transgenic (HIP Rat)Overexpression of human amylin in pancreatic isletsDevelops brain amylin pathology, islet amyloid deposition, provides a model for studying the link between type 2 diabetes and Alzheimer's disease. nih.govresearchgate.netnih.govacs.org
APP/PS1/HIP RatCross of human amylin transgenic rats with an Alzheimer's disease modelAllows for the study of amylin and amyloid-β cross-seeding and interaction. nih.gov

Pharmacological Intervention Strategies in Rat Amylin Research

Pharmacological interventions in rat models have been pivotal in understanding the therapeutic potential and physiological actions of amylin and its analogues. These studies often involve the administration of rat amylin, amylin receptor agonists, or antagonists to observe the resulting effects on various physiological parameters.

Long-term subcutaneous infusion of rat amylin in high-fat-fed rats has been shown to dose-dependently reduce food intake and body weight gain. physiology.orgphysiology.org This effect on body weight is associated with a specific loss of fat mass and an increase in metabolic rate. physiology.orgfrontiersin.org Interestingly, when given a choice between low- and high-fat diets, amylin-treated rats consistently consume a larger percentage of their calories from the low-fat diet compared to control animals. physiology.orgphysiology.org

The interaction between amylin and other metabolic hormones has also been a significant area of pharmacological investigation. Studies have shown that co-administration of amylin and leptin can lead to synergistic reductions in food intake and body weight in both lean and diet-induced obese (DIO) rats. oup.commdpi.comherabiolabs.com The DIO rat has been a particularly important model for studying amylin's role in obesity and its interaction with leptin, as these rats exhibit intrinsic leptin resistance. mdpi.com

Amylin receptor antagonists, such as AC187 and salmon calcitonin (8-32), are frequently used to confirm that the observed effects of amylin are mediated through its receptor. mdpi.comnih.gov For example, the increase in serum amyloid-β levels following amylin injection in a mouse model of Alzheimer's disease was abolished by the co-administration of the amylin receptor antagonist AC253, suggesting a receptor-mediated mechanism. nih.gov

Furthermore, novel long-acting amylin analogues are being developed and tested in rat models. mdpi.comfrontiersin.orgacs.org These analogues, often with modifications to enhance stability and duration of action, have shown promise in reducing body weight and improving glucose tolerance. frontiersin.org For instance, dual amylin and calcitonin receptor agonists (DACRAs) have demonstrated robust body weight loss and decreased liver fat deposition in rats. mdpi.comfrontiersin.org

In Vitro Cellular and Tissue Culture Systems for Amylin Mechanism Elucidation

In vitro systems, including cellular and tissue cultures, provide a controlled environment to investigate the molecular mechanisms of rat amylin action, its signaling pathways, and its interactions with specific cell types.

Isolated rat pancreatic islets have been used to study the direct effects of amylin on hormone secretion. nih.gov Studies using this system have shown that rat amylin, even at high concentrations, does not significantly affect insulin or glucagon (B607659) secretion from isolated islets. nih.gov

Cell lines are also valuable tools in rat amylin research. For example, the rat L6 skeletal muscle cell line has been used to establish an in vitro method to measure the activity of amylin analogues like pramlintide. researchgate.net In these cells, pramlintide was shown to increase glucose uptake. researchgate.net The rat insulinoma cell line RIN-m5F has been employed to study the cytotoxic effects of amylin fragments and the protective effects of potential aggregation inhibitors. mdpi.com

Cultured primary neurons from rats, such as hippocampal neurons, have been instrumental in studying the neurotoxic effects of aggregated human amylin and potential therapeutic interventions. nih.gov These studies have shown that aggregated amylin can induce inflammatory responses in neurons, an effect that can be mitigated by certain compounds. nih.gov

Furthermore, cell lines like COS-7, which are easily transfected, are used to express amylin receptors and study their pharmacological properties. nih.gov By transiently transfecting these cells with the calcitonin receptor and receptor activity-modifying proteins (RAMPs), which together form the amylin receptor, researchers can characterize the binding affinities and signaling responses (e.g., cAMP production) to rat amylin and its analogues. nih.gov

Biochemical and Biophysical Techniques for Studying Rat Amylin Interactions and Aggregation Tendencies

A variety of sophisticated biochemical and biophysical techniques are employed to investigate the structure, aggregation properties, and molecular interactions of rat amylin. These methods provide detailed insights at the molecular level.

Spectroscopic Techniques:

Circular Dichroism (CD) Spectroscopy is used to study the secondary structure of rat amylin in solution and how it changes upon interaction with other molecules, such as metal ions. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides high-resolution structural information about rat amylin and its complexes. acs.orgfrontiersin.orgplos.org It has been used to determine the solution structure of rat amylin and to identify the binding sites for metal ions like copper. acs.orgplos.orgnih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy is specifically utilized to study the interaction of rat amylin with paramagnetic metal ions like Cu(II). acs.org

Infrared (IR) Spectroscopy , particularly two-dimensional IR (2D IR), can be used to probe the secondary structure and dynamics of the peptide, including in complex with inhibitors. nih.govresearchgate.net

Microscopy Techniques:

Atomic Force Microscopy (AFM) allows for the visualization of the morphology of amylin aggregates at the nanoscale. frontiersin.org

Transmission Electron Microscopy (TEM) is another powerful technique used to visualize the fibrillar structures of amylin aggregates. mdpi.com

Aggregation and Interaction Assays:

Thioflavin T (ThT) Fluorescence Assay is a widely used method to monitor the kinetics of amyloid fibril formation. mdpi.comfrontiersin.orgmedsci.org ThT dye exhibits enhanced fluorescence upon binding to amyloid fibrils, allowing for the real-time tracking of aggregation.

Turbidity Assays measure the scattering of light by aggregating particles and provide a complementary method to follow the aggregation process. mdpi.commedsci.org

Mass Spectrometry (MS) is used to determine the stoichiometry of complexes formed between rat amylin and other molecules, such as metal ions. acs.orgresearchgate.net

Computational Modeling:

Molecular Dynamics (MD) Simulations are used to model the structure, dynamics, and aggregation process of rat amylin at an atomic level. plos.orgnih.govplos.org These simulations can provide insights into the stability of different conformations and the interactions that drive aggregation or inhibition. plos.orgcore.ac.uk

Table 2: Biochemical and Biophysical Techniques in Rat Amylin Research
TechniqueApplicationKey FindingsReferences
Circular Dichroism (CD)Secondary structure analysisConformational changes upon metal ion binding. acs.org
Nuclear Magnetic Resonance (NMR)High-resolution structure determinationSolution structure of rat amylin, identification of metal binding sites. acs.orgfrontiersin.orgplos.orgnih.gov
Thioflavin T (ThT) AssayMonitoring amyloid aggregationKinetics of fibril formation and inhibition. mdpi.comfrontiersin.orgmedsci.org
Atomic Force Microscopy (AFM)Visualization of aggregate morphologyNanoscale imaging of amylin fibrils. frontiersin.org
Molecular Dynamics (MD) SimulationsComputational modeling of structure and aggregationInsights into conformational stability and interaction dynamics. plos.orgnih.govplos.orgcore.ac.uk

Comparative Biology and Evolutionary Aspects of Rat Amylin

Cross-Reactivity and Receptor Binding Profiles of Amylin-Related Peptides in Rat Systems

Amylin belongs to the calcitonin superfamily of peptides, which also includes calcitonin (CT) and calcitonin gene-related peptide (CGRP). psu.edu These peptides share structural homology and, consequently, their receptors exhibit a degree of cross-reactivity. psu.eduphysiology.org In rat systems, amylin's biological effects are mediated not only through its own specific receptors but also by interacting with CGRP and CT receptors.

The amylin receptor itself is a heterodimer, composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP). physiology.org The specific RAMP subtype determines the ligand specificity of the receptor complex. The C3-type amylin receptor in the rat, for instance, demonstrates high affinity for both amylin and salmon calcitonin (sCT), and moderate to high affinity for CGRPs, but a low affinity for rat or human CT. psu.eduphysiology.org

Studies on rat tissues reveal distinct but overlapping binding patterns for amylin and its related peptides.

Brain: In the rat brain, high densities of amylin receptors are found in areas like the nucleus accumbens, amygdala, and hypothalamus. nih.govcdnsciencepub.com The distribution of these amylin receptors is largely a subset of the binding sites for sCT and CGRP, indicating significant potential for interaction. nih.govcdnsciencepub.com

Kidney: In the rat kidney, high-affinity amylin binding sites are concentrated in the renal cortex, particularly associated with the distal tubules. psu.eduphysiology.org These receptors are distinct from the CGRP receptors, which are found more in the renal vasculature. physiology.org

Liver and Skeletal Muscle: In rat liver and skeletal muscle membranes, amylin shows significant cross-reactivity with CGRP binding sites. nih.govnih.gov Rat amylin can inhibit the binding of human CGRP-1, although with a lower potency (IC50 of 10 nM for rat amylin vs. 0.1-0.3 nM for human CGRP-1). nih.govnih.gov This suggests that in these metabolic tissues, amylin and CGRP may share a common binding site and potentially mediate their actions through the same effector systems. nih.govnih.gov

This cross-reactivity has functional implications. For example, the hypotensive (blood pressure-lowering) effects of amylin are believed to be mediated through a weak interaction with CGRP receptors, whereas its metabolic actions, such as effects on glycogen (B147801) metabolism in skeletal muscle, are mediated by receptors with a distinct antagonist profile. cdnsciencepub.com The antagonist CGRP(8-37) is potent at blocking amylin's hypotensive effects, while another antagonist, AC187, is more effective at blocking its metabolic actions. cdnsciencepub.com

It is important to note that significant species differences exist in receptor specificity. For example, monkey amylin receptors show a higher affinity for calcitonin peptides and a lower affinity for CGRP peptides compared to rat amylin receptors. physiology.orgnih.gov This highlights that findings regarding receptor binding and cross-reactivity in rats cannot always be directly extrapolated to other species, including primates. physiology.org

Table 2: Binding Profiles of Amylin and Related Peptides in Rat Tissues

LigandReceptor/Binding SiteTissueAffinity/Potency (IC50)Reference
Rat Amylin Amylin ReceptorRat Nucleus Accumbens27 pM (Kd) cdnsciencepub.com
Rat Amylin CGRP Binding SiteRat Liver & Skeletal Muscle~10 nM nih.govnih.gov
Human CGRP-1 CGRP Binding SiteRat Liver & Skeletal Muscle0.1-0.3 nM nih.govnih.gov
Salmon Calcitonin (sCT) Amylin Receptor (C3-type)Rat BrainHigh Affinity psu.eduphysiology.org
CGRP Amylin Receptor (C3-type)Rat BrainModerate to High Affinity psu.eduphysiology.org
Human Calcitonin Amylin Receptor (C3-type)Rat BrainLow Affinity psu.edu

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying rat amylin's metabolic effects?

  • Methodology : Use in vitro assays with rodent-derived muscle cell lines (e.g., L6 and C2C12) to assess glucose metabolism and cAMP signaling. For in vivo relevance, validate findings in intact rat skeletal muscle (e.g., soleus muscle) due to its higher sensitivity to rat amylin compared to cell lines. Measure cyclic AMP levels, glycogen phosphorylase activity, and insulin-inhibited glycogen formation to quantify responses .
  • Rationale : Rat amylin exhibits species-specific potency differences; intact tissues better replicate physiological receptor interactions than cell lines .

Q. How do rat amylin receptor subtypes (AMY1, AMY2, AMY3) differ in activation mechanisms?

  • Methodology : Employ fluorescence polarization (FP) binding assays with purified receptor extracellular domains (ECDs) to measure affinity. Use G protein recruitment BRET assays to quantify activation potency. For example:

  • AMY1/2 activation: Rat amylin(27–37) fragments with L27W/S34P/Y37HYP mutations show 5–10-fold enhanced potency .
  • AMY3 activation: Mutations like 3M + YK/WR/KR yield <2.5-fold potency increases, highlighting subtype-specific responses .
    • Key Finding : Rat amylin analogs enhance calcitonin receptor activation by 5–11-fold, suggesting cross-receptor signaling .

Q. What are the standard protocols for assessing rat amylin's binding affinity?

  • Methodology :

Use FITC-labeled peptide probes (e.g., AC413(6–25) with Y25P) in FP assays .

Optimize peptide concentrations (e.g., 10–30 μM for AMY1/3 ECDs, 10 μM for AMY2 ECDs) .

Validate results with BRET assays in HEK293 cells expressing human or rat receptor isoforms .

  • Data Interpretation : Compare binding curves (IC₅₀) and activation EC₅₀ values to distinguish affinity from functional potency .

Advanced Research Questions

Q. How can mutagenesis approaches resolve contradictions in rat amylin's receptor specificity?

  • Case Study : Rat amylin activates both amylin and calcitonin receptors (CTR) with EC₅₀ values ranging from 7.06 to 10.8 . To isolate receptor-specific effects:

Design analogs with mutations at positions P28/P29 (e.g., 3M + YK, WR, KR) .

Test these analogs in parallel assays (FP binding, BRET activation) across receptor subtypes .

  • Outcome : Rat amylin(27–37) 3M + YK enhances AMY1/2 potency 10-fold but minimally affects AMY3, resolving subtype-specific discrepancies .

Q. What methodological strategies address cross-species amyloid aggregation in rat-human amylin studies?

  • Approach :

Use molecular dynamics simulations to analyze stability of rat-human hybrid fibrils .

Perform in vitro cross-seeding assays: Pre-formed rat amylin aggregates incubated with human amylin monomers.

  • Critical Insight : Rat amylin forms pore-like oligomers in human amylin aggregates, causing membrane leakage and toxicity. This questions its use as an amyloid inhibitor .

Q. How do cellular backgrounds influence rat amylin receptor pharmacology?

  • Experimental Design :

Compare receptor activation in neuronal vs. non-neuronal cell lines (e.g., kidney-derived vs. neuronal models) .

Quantify RAMP/CTR subtype expression via qPCR or RNA-seq.

  • Finding : Rat AMY3A in kidney cells shows higher CGRP affinity than neuronal AMY3A, emphasizing context-dependent receptor behavior .

Q. What statistical frameworks are recommended for preclinical studies of rat amylin analogs?

  • Guidelines :

Follow NIH preclinical reporting standards (e.g., detailed sample sizes, randomization, blinding) .

Use ANOVA with post-hoc tests for multi-group comparisons (e.g., analog potency across receptor subtypes) .

  • Example : In BRET assays, report mean ± SEM from ≥3 independent experiments and use nonlinear regression for EC₅₀ calculations .

Data Contradiction Analysis

Q. Why do rat amylin's effects on glycogen metabolism vary between L6 cells and intact muscle?

  • Hypothesis : L6 cells express CGRP-preferring receptors, while intact muscle expresses amylin-specific receptors .
  • Resolution :

Compare receptor affinity profiles (Table 1 in ): CGRP >> rat amylin in L6 cells vs. amylin > CGRP in muscle.

Use receptor antagonists (e.g., AC187 for amylin receptors) to isolate signaling pathways .

Q. How to reconcile rat amylin's weak amyloid-inhibiting properties with its therapeutic potential?

  • Critical Analysis :

  • Rat amylin inhibits human amylin aggregation in vitro but forms toxic hybrid oligomers in vivo .
  • Alternative Strategy : Use non-aggregating analogs (e.g., pramlintide derivatives) or target downstream signaling (e.g., AMPK pathways) .

Tables for Key Findings

Receptor Subtype EC₅₀ (nM) for Rat Amylin Key Mutations Enhancing Potency Reference
AMY1A1.2–3.53M + YK, WR, KR
AMY3A8.09–10.8None (low response to mutations)
CTR7.06–9.503M + YK (5–11-fold increase)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.